molecular formula C24H19N B596887 N-(4-Biphenylyl)-2-biphenylamine CAS No. 1372775-52-4

N-(4-Biphenylyl)-2-biphenylamine

Cat. No. B596887
M. Wt: 321.423
InChI Key: LIBHEMBTFRBMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Biphenylyl)-2-biphenylamine” is a chemical compound that is part of the biphenyl family . It is also known as BPBPA . It is used in optoelectronic devices, such as high-efficiency and long-lifetime light-emitting diode devices (organic LEDs, OLEDs) .

Scientific Research Applications

Time-Resolved Spectroscopy

  • Scientific Field : Physical Chemistry and Chemical Physics .
  • Application Summary : This compound has been used in time-resolved spectroscopic studies of N,N–Di (4–bromo)nitrenium ions in acidic aqueous solutions .
  • Methods of Application : The study employed femtosecond transient absorption (fs-TA) and nanosecond transient absorption (ns-TA) as well as nanosecond time-resolved resonance Raman (ns-TR 3) spectroscopy and density function theory (DFT) calculations .
  • Results : Efficient cleavage of the N–N bond (4 ps) to form the N,N –di (4–bromophenyl)nitrenium ion ( DN) was observed in the acidic aqueous solution .

Organic Light Emitting Diodes (OLEDs)

  • Scientific Field : Material Science .
  • Application Summary : This compound has been used as a material for OLEDs .
  • Methods of Application : The compound is used as an electron transporter in the construction of the OLED .
  • Results : The compound was found to be a better material for OLEDs than the well-established organic electron transporter 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) and a good electron transporter comparable with tris(8-hydroxyquinoline)aluminum (Alq3) .

Co-polymerization

  • Scientific Field : Polymer Chemistry .
  • Application Summary : This compound has been used in the co-polymerization of 4-biphenyl methacrylate with methyl methacrylate .
  • Methods of Application : The co-polymerization was carried out in methyl ethyl ketone (MEK) by free radical solution polymerization at 70°C utilizing benzoyl peroxide (BPO) as initiator .
  • Results : The co-polymers were characterized by FT-IR, 1H-NMR and 13C-NMR spectroscopy. The molecular weights (Mw and Mn) and polydispersity indices (Mw/Mn) of the polymers were determined using gel permeation chromatography .

Photoluminescent Materials

  • Scientific Field : Material Science .
  • Application Summary : This compound has been used in the preparation of photoluminescent materials .
  • Methods of Application : The compound is incorporated into the polymer matrix to give the material photoluminescent properties .
  • Results : The polymers exhibit monomeric emission even in a concentrated solution, thereby possessing a photoluminescent property .

Photoresist Materials

  • Scientific Field : Material Science .
  • Application Summary : This compound has been used in the preparation of photoresist materials .
  • Methods of Application : The compound is incorporated into the polymer matrix to give the material photoresist properties .
  • Results : The polymers exhibit monomeric emission even in a concentrated solution, thereby possessing a photoresist property .

Light Emission Modulation

  • Scientific Field : Material Science .
  • Application Summary : This compound has been used to switch the light emission of (4-biphenylyl)phenyldibenzofulvene by morphological modulation .
  • Methods of Application : The compound is used in the amorphous phase but becomes highly emissive upon crystallization .
  • Results : This unusual crystallization-induced emission enhancement effect allows its emission to be repeatedly switched between dark and bright states by fuming-heating and heating-cooling processes .

properties

IUPAC Name

2-phenyl-N-(4-phenylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N/c1-3-9-19(10-4-1)20-15-17-22(18-16-20)25-24-14-8-7-13-23(24)21-11-5-2-6-12-21/h1-18,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBHEMBTFRBMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Biphenylyl)-2-biphenylamine

CAS RN

1372775-52-4
Record name Biphenyl-4-yl- biphenyl-2-yl-amin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Xylene (250 mL) was bubbled with nitrogen for 15 min, followed by addition of 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (3.0 g, 7.2 mmol) and Pd2(dba)3 (1.6 g, 1.8 mmol). The mixture was bubbled with nitrogen for 15 min, then [1,1′-biphenyl]-2-amine (10.1 g, 60.0 mmol), 4-iodobiphenyl (16.8 g, 60.0 mmol), sodium tert-butoxide (11.5 g, 120.0 mmol) were added. The mixture was bubbled with nitrogen for 15 min and refluxed for 12 h. After cooling, the reaction mixture was filtered through a silica pad and washed with toluene. The solvent was removed in vacuo and the residue was purified by flash chromatography using 30% toluene/hexane to afford N-([1,1′-biphenyl]-4-yl)-[1,1′-biphenyl]-2-amine (18.3 g, 95% yield) as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.